molecular formula C16H14N2O3S B5725784 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No.: B5725784
M. Wt: 314.4 g/mol
InChI Key: XARZQJRSWJQIPX-UHFFFAOYSA-N
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Description

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is an organic compound with a complex structure that includes both benzoyl and carbonothioyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid typically involves the reaction of 3-methylbenzoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then treated with carbon disulfide and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The benzoyl and carbonothioyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
  • 2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
  • 3,5-dichloro-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Uniqueness

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(3-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-5-4-6-11(9-10)14(19)18-16(22)17-13-8-3-2-7-12(13)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARZQJRSWJQIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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